![molecular formula C19H26O5 B566019 Gibberellin A14 CAS No. 429678-85-3](/img/structure/B566019.png)
Gibberellin A14
Overview
Description
Gibberellin A14 is a type of gibberellin, a group of diterpenoid carboxylic acids that function as hormones in plants . It was initially identified in the fungus Gibberella fujikuroi . It differs from gibberellin A12 in the presence of a β-OH at C-2 .
Synthesis Analysis
Gibberellins are produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The biosynthesis of gibberellin has been studied extensively, and detailed information on the pathways, biosynthetic enzymes, and their genes has been provided . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .
Molecular Structure Analysis
The molecular formula of Gibberellin A14 is C20H28O5 . It has an average mass of 348.433 Da and a monoisotopic mass of 348.193665 Da . It contains total 56 bond(s); 28 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 2 carboxylic acid(s) (aliphatic) .
Chemical Reactions Analysis
Gibberellins, including Gibberellin A14, undergo various chemical reactions in plants. For instance, GA 13-hydroxylation is a key step in the metabolic pathway of gibberellins .
Physical And Chemical Properties Analysis
Gibberellin A14 has a molecular weight of 348.44 . It is a C20-gibberellin, initially identified in Gibberella fujikuroi . It differs from gibberellin A12 in the presence of a β-OH at C-2 .
Scientific Research Applications
Gibberellins, including Gibberellin A14, are known to regulate gene expression by promoting the degradation of DELLA proteins, which are transcriptional regulators in plants. This process is crucial for various growth and developmental processes in higher plants (Murase, Hirano, Sun, & Hakoshima, 2008).
The biosynthesis of gibberellins involves multiple pathways, including the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These pathways contribute to the biosynthesis of Gibberellin A14 in plants (Kasahara, Hanada, Kuzuyama, Takagi, Kamiya, & Yamaguchi, 2002).
Gibberellins, including Gibberellin A14, have been observed to affect plant growth by increasing internode extension, leaf growth, and enhancing apical dominance. They also play a role in breaking various forms of dormancy, such as seed dormancy and dormancy of potato tubers (Brian, 1959).
Gibberellin A14, along with other gibberellins, has been found to be active in barley endosperm reducing-sugar assay, indicating its role in the physiological processes of plants (Jones, 1968).
The biological activities of various gibberellins, including Gibberellin A14, have been compared across different plant species and bioassays, revealing their diverse effects and species-specific activities (Crozier, Kuo, Durley, & Pharis, 1970).
Gibberellins, like Gibberellin A14, are known to be crucial for many developmental processes in plants, acting as key growth regulators. The regulation of their biosynthesis and deactivation pathways is influenced by developmental, hormonal, and environmental signals (Yamaguchi, 2008).
Gibberellin A14's role in dwarfism and shoot elongation in higher plants has been evidenced through studies using single gene mutants of maize, pea, and rice, indicating its importance in the control of elongation growth (Phinney, 1985).
Structural studies of gibberellin receptors have provided insights into how they recognize and bind gibberellins like Gibberellin A14, which is crucial for understanding their role in plant hormone perception and signaling (Shimada, Ueguchi-Tanaka, Nakatsu, Nakajima, Naoe, Ohmiya, Kato, & Matsuoka, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEWNTGSXKRWKA-MJPABCAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332089 | |
Record name | Gibberellin A14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A14 | |
CAS RN |
4955-22-0 | |
Record name | (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4955-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibberellin A14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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